molecular formula C19H17BrN2O4S B2579383 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-19-7

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2579383
CAS RN: 865200-19-7
M. Wt: 449.32
InChI Key: UHOYBAPBACAWMB-VZCXRCSSSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, dyes, and more .


Molecular Structure Analysis

The compound seems to contain a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would need to be confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Dearomative Arylation-Acylation Reactions

The cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes has been developed. This reaction yields highly functionalized polycyclic indolines in moderate to good yields with exclusive diastereoselectivities . The cleavage of the C-Ar–Br bond occurs under mild cooperative EnT/NHC catalysis.

Solvent-Dependent Reactions

The compound’s reactivity may vary depending on the solvent. For example, in 2-propanol, it could form imines or 2-alkoxy-3-enamines with selectivity for the Z-isomer . Understanding these solvent-dependent reactions is crucial for designing efficient synthetic routes.

Future Directions

Research in this area is focused on synthesizing new antimicrobial agents with expanded bioactivity and novel targets to address the problem of resistance . This compound could potentially be part of that research, given its structural similarity to other active compounds.

properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-3-26-12-8-9-15-16(10-12)27-19(22(15)11-17(23)25-2)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYBAPBACAWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate

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